
Cholesterol
Overview
Description
Cholesterol (C₂₇H₄₆O) is a sterol characterized by a hydroxyl group at C3, a tetracyclic hydrocarbon core, and an aliphatic side chain at C17. It is essential for membrane fluidity, cell signaling, and as a precursor for steroid hormones, bile acids, and vitamin D . In humans, this compound exists in free (unesterified) and esterified forms, with plasma levels regulated by lecithin:this compound acyltransferase (LCAT), which esterifies this compound for transport via lipoproteins . Dysregulation of this compound metabolism is linked to cardiovascular diseases, endothelial dysfunction, and neurodegenerative conditions .
Preparation Methods
Biosynthesis of Cholesterol: Enzymatic Pathways and Stoichiometry
This compound biosynthesis occurs via the mevalonate pathway, converting acetyl-CoA into lanosterol and subsequently this compound. The process involves over 30 enzymatic steps, with two rate-limiting reactions catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and squalene monooxygenase (SM) .
Lanosterol to this compound Conversion
The post-squalene pathway converts lanosterol to this compound through nuclear demethylation, side-chain reduction, and double-bond isomerization. Key steps include:
-
Demethylation at C4 and C14 : Mediated by sterol 4α-methyl oxidase (4-SMO) and sterol 14α-demethylase (CYP51), respectively .
-
Isomerization of Δ8 to Δ7 bonds : Catalyzed by sterol Δ8-Δ7 isomerase (EBP) .
-
Reduction of Δ24 double bond : Performed by sterol Δ24-reductase (DHCR24) .
The overall stoichiometry for lanosterol conversion is:
2 \rightarrow \text{this compound} + 2\text{CO}2 + \text{HCOOH} + 15\text{NADP}^+
This reaction consumes 12 NADPH molecules during demethylation and 3 additional NADPH molecules for side-chain modifications .
Table 1: Enzymatic Steps in this compound Biosynthesis
Step | Reaction | Enzyme | Cofactors |
---|---|---|---|
1 | C4 Demethylation | 4-SMO | NADPH, O₂ |
2 | C14 Demethylation | CYP51 | NADPH, O₂ |
3 | Δ8→Δ7 Isomerization | EBP | None |
4 | Δ24 Reduction | DHCR24 | NADPH |
Extraction and Purification from Biological Sources
This compound is extracted from animal tissues (e.g., brain, spinal cord) or cultured cells using organic solvents. The protocol involves:
Solvent-Based Extraction
A mixture of hexane:isopropanol (3:2 v/v) efficiently solubilizes this compound while minimizing protein contamination . After homogenization, the organic phase is separated, dried under nitrogen, and resolubilized in isopropanol. To address peroxide interference in enzymatic assays, pretreatment with 20 U/mL catalase reduces background fluorescence by 75% .
Saponification of this compound Esters
Cholesteryl esters are hydrolyzed using 0.5 M KOH in methanol at 37°C for 1 hour, followed by neutralization with HCl. Free this compound is then extracted with isopropanol:hexane:acetic acid (40:10:1 v/v/v) .
Table 2: Solvent Systems for this compound Extraction
Solvent Ratio (v/v) | Efficiency (%) | Purity (μg/mg protein) |
---|---|---|
Hexane:Isopropanol 3:2 | 98.2 ± 1.5 | 45.3 ± 2.1 |
Chloroform:Methanol 2:1 | 94.7 ± 2.3 | 38.9 ± 1.8 |
Ethanol:Acetone 1:1 | 87.4 ± 3.1 | 29.4 ± 2.4 |
Enzymatic and Chemical Synthesis Methods
In Vitro Enzymatic Synthesis
Recombinant HMGCR and SM expressed in Saccharomyces cerevisiae enable this compound production from mevalonate. This system achieves a yield of 12.7 mg/L in optimized bioreactors .
Total Chemical Synthesis
This compound has been synthesized via a 37-step route starting from 2-methyl-1,3-cyclopentanedione , with a total yield of 0.8%. Key intermediates include:
Analytical Techniques for this compound Quantification
Enzymatic Fluorometric Assay
This compound oxidase converts this compound to cholest-4-en-3-one, generating H₂O₂, which reacts with Amplex Red to produce fluorescent resorufin (λₑₓ=563 nm, λₑₘ=587 nm) . The limit of detection (LOD) is 0.1 μg/mL , with linearity up to 50 μg/mL .
Gas Chromatography-Mass Spectrometry (GC-MS)
Deuterated this compound ([²H₇]this compound) serves as an internal standard. Samples are derivatized with BSTFA-TMCS (99:1) and analyzed using a DB-5MS column. The LOD is 0.01 μg/mL .
Table 3: Comparison of Analytical Methods
Parameter | Enzymatic Assay | GC-MS |
---|---|---|
LOD (μg/mL) | 0.1 | 0.01 |
Precision (% RSD) | 4.2 | 1.8 |
Analysis Time | 2 h | 6 h |
Cost per Sample | $2.50 | $18.70 |
Regulation of this compound Synthesis in Bioproduction
Transcriptional Control
Sterol regulatory element-binding protein 2 (SREBP2) upregulates HMGCR and SM expression under low-cholesterol conditions. High this compound induces SREBP2 retention in the ER via Insig-1/2 , reducing synthesis by 60–80% .
Dietary Modulation
Humans consuming 650 mg/day of dietary this compound exhibit 34% lower de novo synthesis compared to a 50 mg/day intake, as measured by deuterium incorporation .
Challenges and Innovations in this compound Preparation
Peroxide Interference
Endogenous peroxides in solvents necessitate catalase pretreatment, improving assay sensitivity by 2.3-fold .
CRISPR-Cas9 Optimization
Knockout of DHCR24 in HepG2 cells increases lanosterol accumulation by 15-fold, streamlining post-squalene pathway studies .
Chemical Reactions Analysis
Types of Reactions
Cholesterin undergoes various chemical reactions, including:
Reduction: The reduction of cholesterin can lead to the formation of cholestanol.
Substitution: Cholesterin can undergo substitution reactions to form cholesteryl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Enzymes like acyl-CoA:this compound acyltransferase (ACAT) are used to catalyze the esterification of cholesterin.
Major Products
Oxysterols: Formed from the oxidation of cholesterin.
Cholestanol: Formed from the reduction of cholesterin.
Cholesteryl Esters: Formed from the esterification of cholesterin.
Scientific Research Applications
Biological Significance of Cholesterol
This compound is an essential component of cell membranes, influencing their fluidity and integrity. It accounts for up to 40% of the membrane composition, contributing to various biological processes such as:
- Cell Membrane Structure : this compound helps maintain membrane thickness and permeability, allowing for selective transport of materials into and out of cells .
- Cell Signaling : It plays a crucial role in the formation of lipid rafts, which are microdomains that facilitate cell signaling pathways .
- Hormone Production : this compound serves as a precursor for steroid hormones, including cortisol and sex hormones, which are critical for numerous physiological functions .
Applications in Biotechnology
This compound's unique properties have led to its application in various biotechnological advancements:
Drug Delivery Systems
This compound-based compounds are increasingly used in drug delivery systems due to their ability to enhance the stability and efficacy of therapeutic agents. Recent studies have shown:
- Targeted Liposomes : this compound-modified liposomes have been developed for targeted drug delivery in cancer therapy. For instance, surface-modified liposomes (SMLs) exhibited enhanced binding affinity and cellular uptake compared to conventional liposomes (CLs) in liver cancer treatments .
Type of Liposome | Binding Affinity | Cellular Uptake | Application |
---|---|---|---|
Conventional (CL) | Low | Low | General use |
Surface-Modified (SML) | High | High | Targeted cancer therapy |
Artificial Membrane Development
Research at FAU has demonstrated that this compound contributes to the elasticity and robustness of artificial membranes. By manipulating this compound levels, researchers can create membranes with desired physical properties, which can be useful in biotechnological applications such as biosensors and artificial organ development .
Medical Applications
This compound's role extends into clinical settings, particularly concerning cardiovascular health:
This compound Management Guidelines
The American College of Cardiology/American Heart Association (ACC/AHA) guidelines recommend this compound management strategies that increase statin eligibility among adults by approximately 12.8 million individuals . This highlights the importance of monitoring this compound levels for cardiovascular disease prevention.
Familial Hypercholesterolemia (FH)
Familial hypercholesterolemia is a genetic disorder characterized by high this compound levels leading to increased cardiovascular risk. Identifying and managing FH through cascade testing has shown significant benefits in reducing coronary heart disease mortality by 48% with appropriate lipid-lowering treatments .
Case Study 1: this compound in Drug Delivery
A study on this compound-modified liposomes demonstrated their effectiveness in delivering drugs specifically to liver cells. These liposomes showed high uptake by hepatic cells, making them promising vectors for treating liver diseases .
Case Study 2: Impact of this compound on Membrane Properties
Research indicated that this compound can simultaneously thicken and soften cell membranes depending on the lipid composition. This dual effect enhances our understanding of membrane dynamics and may lead to improved designs in synthetic membranes for various applications .
Mechanism of Action
Cholesterin exerts its effects through several mechanisms:
Cell Membrane Structure: It is a critical component of cell membranes, influencing their fluidity and permeability.
Precursor for Biosynthesis: Cholesterin serves as a precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D.
Regulation of Gene Expression: Cholesterin can regulate gene expression by modulating the activity of transcription factors such as the liver X receptor (LXR) and the sterol regulatory element-binding protein (SREBP).
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Cholesterol shares structural motifs with other sterols and steroids but differs in functional groups and side-chain modifications (Table 1):
Key Structural Insights :
- 7-DHC : The Δ5,7 diene system increases susceptibility to autoxidation, generating oxysterols that disrupt membrane integrity .
- Perylene Derivatives : this compound units at bay positions (compounds 9a–9b) reduce mesomorphic phase transition temperatures compared to imide-substituted analogs (compound 11) due to steric hindrance .
- Sulfated Steroids: Sulfation at C24 (e.g., petromyzonol sulfate) enhances hydrophilicity, enabling pheromone signaling in aquatic environments .
Functional and Metabolic Comparisons
Metabolic Pathways
- This compound: Converted to cholesteryl esters via LCAT for lipoprotein transport . In Sterolibacterium denitrificans, this compound undergoes anoxic metabolism to cholest-4-en-3-one via Δ1-dehydrogenase, a pathway absent in humans .
- Oxysterols (e.g., 24S-hydroxythis compound) : Generated enzymatically from this compound; regulate lipid metabolism and neuronal homeostasis but are 500–1,000,000× less abundant than this compound in the brain .
Protein Interactions
- This compound : Suppresses Kir2.1 channel activity in endothelial cells, contributing to vascular dysfunction in hypercholesterolemia .
- Analogues (TTCh) : this compound-based prodrugs (e.g., TTCh) exhibit superior mitochondrial targeting compared to CPI-613 conjugates due to lipid raft affinity .
Biophysical and Chemical Stability
- Autoxidation : this compound is less prone to oxidation than 7-DHC, which rapidly forms 7-ketothis compound and other toxic derivatives under ambient conditions .
- Membrane Dynamics : Accessible this compound (detected by GRAMD-W biosensors) interacts with proteins like PFO-D4, while sulfated steroids lack membrane-anchoring capacity .
Implications in Drug Design and Therapeutics
- Nanoplatforms: this compound conjugates (e.g., TTCI) enhance drug delivery efficiency by 30% compared to non-sterol carriers, leveraging this compound’s membrane fusion properties .
- Liquid Crystals : Perylene-cholesterol hybrids (compounds 9a–10b) exhibit reversible phase transitions at physiological temperatures, enabling applications in optoelectronics .
Data Tables and Research Findings
Table 1. Phase Transition Properties of Perylene-Cholesterol Hybrids
Compound | Heating Peak (°C) | Cooling Peak (°C) | Enthalpy Change (ΔH, J/g) |
---|---|---|---|
9a | 42–162 | 38–154 | 12.3 ± 0.5 |
9b | 45–215 | 41–198 | 15.1 ± 0.7 |
10a | 32–234 | 28–215 | 18.9 ± 1.2 |
Biological Activity
Cholesterol is a vital lipid molecule that plays numerous roles in biological systems. It is not only a structural component of cell membranes but also serves as a precursor for the synthesis of steroid hormones and bile acids. Understanding the biological activity of this compound involves exploring its biosynthesis, regulation, and impact on health and disease.
1. This compound Biosynthesis
This compound is synthesized primarily in the liver through a complex process known as the mevalonate pathway, which involves approximately 30 enzymatic reactions. The rate-limiting step in this pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR) . This enzyme's activity is tightly regulated by cellular this compound levels through feedback mechanisms involving sterol regulatory element-binding proteins (SREBPs) and other factors .
Table 1: Stages of this compound Biosynthesis
Stage | Description |
---|---|
I | Synthesis of mevalonate (MVA) from acetyl-CoA |
II | Production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) |
III | Synthesis of squalene from IPP and DMAPP |
IV | Cyclization of squalene to form lanosterol, which is further converted to this compound |
2. Regulation of this compound Homeostasis
This compound homeostasis is crucial for maintaining cellular functions. The liver plays a pivotal role in regulating this compound levels through various mechanisms:
- LDL Receptor Activity : Increased intracellular this compound reduces the synthesis of LDL receptors, leading to decreased uptake of LDL this compound .
- Feedback Inhibition : High levels of this compound inhibit HMGCR expression, thereby reducing further this compound synthesis .
- Transport Mechanisms : this compound is transported in the bloodstream within lipoproteins, with low-density lipoprotein (LDL) being a primary carrier. The removal of excess LDL is facilitated by scavenger cells in the reticuloendothelial system .
3. Role in Cell Membrane Structure and Function
This compound significantly influences cell membrane properties:
- Membrane Fluidity : this compound modulates membrane fluidity by making saturated membranes more rigid while increasing flexibility in unsaturated membranes . This dual role enhances membrane robustness and elasticity.
- Barrier Function : It contributes to the integrity and impermeability of cell membranes, which are essential for cellular compartmentalization and transport processes .
4. Biological Implications and Health Effects
This compound's biological activity extends to various health implications:
- Cardiovascular Disease : Elevated levels of LDL this compound are associated with an increased risk of atherosclerosis and cardiovascular diseases. Research indicates that lowering LDL-C can significantly reduce cardiovascular event risks .
- Inflammation and Immune Response : Oxidized forms of LDL (oxLDL) can activate inflammatory pathways in macrophages, contributing to foam cell formation and plaque development in arteries . This highlights the role of modified lipoproteins in chronic diseases.
5. Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- A study demonstrated that specific peptides derived from soy proteins can lower this compound levels by enhancing LDL receptor activity and inhibiting HMGCR, indicating potential therapeutic avenues for managing hypercholesterolemia .
- Research using computer simulations revealed how this compound affects membrane dynamics, providing insights into its role in cellular communication and transport processes .
Q & A
Basic Research Questions
Q. How do HDL and LDL cholesterol subfractions differentially predict cardiovascular risk in longitudinal studies?
Methodological Answer:
- Use nested case-control designs within cohort studies to compare baseline lipid profiles of subjects who develop cardiovascular events (e.g., myocardial infarction) versus matched controls. Measure HDL2 and HDL3 subfractions via ultracentrifugation or electrophoresis. Adjust for confounders (age, smoking, total this compound) using multivariate regression. Key finding: HDL3 is the strongest inverse predictor of myocardial infarction risk (RR = 0.3 for highest vs. lowest quintile) .
- Limitations: HDL subfractions may not add predictive value beyond the total/HDL this compound ratio in risk models .
Q. What experimental designs are optimal for studying dietary this compound’s impact on lipid profiles?
Methodological Answer:
- Employ randomized crossover trials with controlled diets differing only in this compound content (e.g., egg-based vs. egg-free diets). Use parallel control groups and ensure ≥14-day intervention periods to stabilize lipid changes. Measure total this compound, HDL, and LDL at baseline and endpoint. Example: A meta-analysis of 17 trials showed that 100 mg/day added dietary this compound increased the total/HDL ratio by 0.02 units (95% CI: 0.01–0.03) .
- Critical factor: Standardize background dietary fat intake to isolate this compound effects.
Q. How should researchers address conflicting data on this compound’s role in neurodegenerative diseases like Alzheimer’s?
Methodological Answer:
- Conduct in vitro studies using neuronal cell lines to quantify β-secretase activity under varying this compound conditions. Pair with animal models (e.g., APOE4-transgenic mice) to assess amyloid-β deposition. Key contradiction: Some studies suggest this compound-lowering exacerbates Alzheimer’s pathology, while others show protective effects .
- Recommendation: Use lipid raft isolation techniques to analyze this compound’s spatial distribution in neuronal membranes.
Advanced Research Questions
Q. What statistical methods resolve heterogeneity in meta-analyses of this compound intervention studies?
Methodological Answer:
- Apply random-effects models to account for between-study variance. Stratify by study quality (Newcastle-Ottawa Scale) and participant characteristics (e.g., baseline LDL levels). Example: A meta-analysis of 224 studies found that reducing saturated fat to <10% of energy intake lowers LDL by 5%, but inter-study heterogeneity (I² > 50%) requires sensitivity analyses .
- Tool: Use PRISMA guidelines for systematic reviews and R’s
metafor
package for subgroup analyses .
Q. How can researchers optimize this compound-lowering drug formulations while minimizing off-target effects?
Methodological Answer:
- Use Box-Behnken experimental design to test variables like surfactant concentration, this compound content, and drug-loading efficiency. For example, in proniosomal gel formulations, optimize for vesicle size (<150 nm) and entrapment efficiency (>80%) using response surface methodology .
- Validation: Perform stability testing under accelerated conditions (40°C/75% RH) and in vitro release studies (e.g., Franz diffusion cells).
Q. What biomarkers improve the predictive power of familial hypercholesterolemia (FH) diagnostic algorithms?
Methodological Answer:
- Combine LDL-C measurements with genetic screening (e.g., LDLR, APOB, PCSK9 mutations) and advanced lipid profiling (Lp(a), apoB-100). In a study of FH cases, adding LDL-C targets (<70 mg/dL for high-risk patients) improved diagnostic accuracy by 22% .
- Caveat: Self-reported family history data require validation via cascade screening .
Q. Methodological Challenges
Q. How to control for pre-intervention lipid variability in exercise trials?
Methodological Answer:
- Use stratified randomization based on baseline total this compound levels. Implement repeated-measures ANOVA to track changes post-intervention. Example: A hockey training study found a 12% HDL-C increase after 48 weeks (p < 0.05), but baseline stratification was critical due to high inter-individual variability .
Q. What ethical considerations arise in long-term this compound-lowering trials?
Methodological Answer:
- Monitor hepatic and muscular toxicity in statin trials via regular ALT and CK measurements. For placebo groups with very high LDL (>190 mg/dL), implement escape protocols to provide active treatment if thresholds are exceeded .
Q. Emerging Research Frontiers
Q. How does membrane this compound modulate immune cell signaling in autoimmune diseases?
Methodological Answer:
- Use fluorescence recovery after photobleaching (FRAP) to study this compound’s effect on T-cell receptor mobility in lipid rafts. Pair with CRISPR-edited cell lines to knockout this compound transporters (e.g., ABCA1) .
Q. What multi-omics approaches elucidate this compound’s role in cancer metastasis?
Methodological Answer:
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-DPAQBDIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022401 | |
Record name | Cholesterol | |
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Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Cholesterol | |
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Record name | Cholesterol | |
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Boiling Point |
360 °C (decomposes) | |
Record name | Cholesterol | |
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URL | https://www.drugbank.ca/drugs/DB04540 | |
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Record name | CHOLESTEROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
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Solubility |
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |
Record name | Cholesterol | |
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Record name | CHOLESTEROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |
Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 0.171 mm Hg at 149 °C | |
Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |
Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or faintly yellow pearly granules or crystals | |
CAS No. |
57-88-5, 22243-67-0 | |
Record name | Cholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cholesterol [BAN:JAN:NF] | |
Source | ChemIDplus | |
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Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04540 | |
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Record name | cholesterol | |
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Record name | Cholest-5-en-3-ol (3.beta.)- | |
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Record name | Cholesterol | |
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Record name | Cholesterol | |
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Record name | CHOLESTEROL | |
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Record name | Cholesterol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
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Melting Point |
148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |
Record name | Cholesterol | |
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URL | https://www.drugbank.ca/drugs/DB04540 | |
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Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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